(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 270062-85-6
VCID: VC21182817
InChI: InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

CAS No.: 270062-85-6

Cat. No.: VC21182817

Molecular Formula: C15H20BrNO4

Molecular Weight: 358.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid - 270062-85-6

Specification

CAS No. 270062-85-6
Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
IUPAC Name (3S)-4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChI Key GYXZKHKUVVKDHI-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O

Introduction

Chemical Properties

Physical Properties

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibits several notable physical characteristics:

  • Appearance: Typically available as a white crystalline solid.

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone; insoluble or sparingly soluble in water .

  • Melting Point: Approximately 150–160°C under standard conditions .

  • Storage Conditions: Recommended storage at temperatures between 2–8°C to maintain stability .

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

  • Bromophenyl Group: The bromine atom facilitates electrophilic aromatic substitution reactions and can act as a leaving group in nucleophilic substitution reactions.

  • Boc-Protected Amino Group: While protected, this group remains stable under acidic conditions but can be deprotected using mild bases or catalytic hydrogenation.

  • Carboxylic Acid Group: This functional group readily participates in esterification and amide bond formation reactions.

The stereochemistry of the molecule also plays a critical role in its reactivity, particularly in enantioselective synthesis processes .

Synthesis Pathways

General Synthesis Overview

The synthesis of (S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multi-step organic reactions designed to introduce the bromophenyl substituent and protect the amino group with a Boc moiety. Commonly employed methods include:

  • Starting Materials: The synthesis begins with commercially available precursors such as bromobenzene derivatives and amino acids.

  • Reaction Conditions: Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference.

  • Catalysts: Palladium-based catalysts are often used for coupling reactions involving brominated intermediates.

Step 1: Bromination

The process begins with the selective bromination of phenyl derivatives using reagents such as bromine or N-bromosuccinimide (NBS).

Step 2: Amino Acid Modification

An α-amino acid undergoes esterification or amidation to introduce the desired functional groups.

Step 3: Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc2OBoc_2O) under basic conditions.

Step 4: Coupling Reaction

The brominated phenyl derivative is coupled with the modified amino acid using palladium-catalyzed cross-coupling techniques.

Step 5: Purification

Final purification steps include recrystallization or chromatographic techniques to achieve high purity levels (>95%) .

Applications in Chemistry and Biology

Role in Peptide Synthesis

(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid serves as a precursor for synthesizing peptides due to its protected amino functionality. In peptide coupling reactions:

  • The Boc-protected amino group prevents unwanted side reactions.

  • The carboxylic acid group enables amide bond formation with other amino acids.

This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it acts as a building block for larger biomolecules .

Pharmaceutical Applications

The structural features of this compound make it suitable for drug development:

  • Halogenated Phenyl Group: Enhances binding affinity to biological targets such as enzymes and receptors.

  • Chiral Configuration: Ensures enantioselectivity in pharmacological interactions.

Studies have explored its potential use in developing inhibitors for enzymatic pathways and modulators for receptor activity .

Biochemical Significance

In biochemical research, this compound has been utilized to study:

  • Protein-ligand interactions.

  • Mechanisms of enzyme catalysis involving halogenated substrates.

  • Stability effects conferred by Boc protection under physiological conditions .

Experimental Data Tables

To facilitate understanding of this compound's properties and applications, key experimental data are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC15H20BrNO4C_{15}H_{20}BrNO_4
Molecular Weight358.23 g/mol
Melting Point150160C150–160^\circ C
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
Storage Conditions28C2–8^\circ C

Additional reaction data:

Reaction TypeReagents/CatalystsYield (%)
BrominationNBS>90
Boc ProtectionBoc2OBoc_2O, base>95
Cross-CouplingPd-catalyst>85

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